molecular formula C24H32O6 B269722 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one

12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one

Cat. No. B269722
M. Wt: 416.5 g/mol
InChI Key: JELAKEHTKUBQNW-WSOQBUGOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one, also known as HET0016, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of spirooxindole derivatives and has been found to possess potent inhibitory activity against 20-HETE (20-Hydroxyeicosatetraenoic acid) synthesis.

Mechanism of Action

12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one inhibits the synthesis of 20-HETE by selectively inhibiting the enzyme CYP4A11, which is responsible for the synthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases such as hypertension, cancer, and cardiovascular diseases. Inhibition of 20-HETE synthesis by 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been shown to reduce blood pressure in hypertensive rats. In cancer cells, 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been found to induce apoptosis by inhibiting the Akt/mTOR pathway.
Biochemical and Physiological Effects:
12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the synthesis of 20-HETE, which is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases such as hypertension, cancer, and cardiovascular diseases. Inhibition of 20-HETE synthesis by 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been shown to reduce blood pressure in hypertensive rats. 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been shown to have protective effects against ischemia-reperfusion injury in the heart and brain.

Advantages and Limitations for Lab Experiments

The advantages of using 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one in lab experiments are its potent inhibitory activity against 20-HETE synthesis, its selectivity towards CYP4A11, and its potential therapeutic applications in various diseases. However, the limitations of using 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one in lab experiments are its low solubility in water, its low stability in solution, and its potential toxicity in high concentrations.

Future Directions

There are several future directions for the research on 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one. One direction is to study the potential therapeutic applications of 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one in other diseases such as pulmonary hypertension, renal diseases, and diabetes. Another direction is to develop new analogs of 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one with improved solubility, stability, and selectivity. Additionally, the mechanism of action of 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one needs to be further elucidated to understand its effects on various signaling pathways. Finally, the safety and toxicity of 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one need to be studied in more detail to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one involves the reaction of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid with 2,3-epoxypropyl methanesulfonate in the presence of triethylamine. The resulting product is then reacted with 3-oxo-5α-androstane-17β-carboxylic acid in the presence of 1,3-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to obtain 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one. The overall yield of this synthesis method is around 20-25%.

Scientific Research Applications

12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been studied extensively for its potential therapeutic applications in various diseases such as hypertension, cancer, and cardiovascular diseases. It has been found to inhibit the synthesis of 20-HETE, which is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases. Inhibition of 20-HETE synthesis by 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been shown to reduce blood pressure in hypertensive rats. 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been shown to have protective effects against ischemia-reperfusion injury in the heart and brain.

properties

Product Name

12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one

Molecular Formula

C24H32O6

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C24H32O6/c1-14-8-16-17-5-7-23(24(30-13-28-23)11-27-12-29-24)22(17,3)20(26)10-19(16)21(2)6-4-15(25)9-18(14)21/h9,16-17,19-20,26H,1,4-8,10-13H2,2-3H3/t16?,17?,19?,20?,21-,22+,23+,24?/m0/s1

InChI Key

JELAKEHTKUBQNW-WSOQBUGOSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1C(=C)CC3C2CC([C@]4(C3CC[C@]45C6(COCO6)OCO5)C)O

SMILES

CC12CCC(=O)C=C1C(=C)CC3C2CC(C4(C3CCC45C6(COCO6)OCO5)C)O

Canonical SMILES

CC12CCC(=O)C=C1C(=C)CC3C2CC(C4(C3CCC45C6(COCO6)OCO5)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.